molecular formula C6H3F3 B074907 1,2,3-Trifluorobenzene CAS No. 1489-53-8

1,2,3-Trifluorobenzene

Cat. No. B074907
CAS RN: 1489-53-8
M. Wt: 132.08 g/mol
InChI Key: AJKNNUJQFALRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorobenzene derivatives like 1,2,3-Trifluorobenzene often involves processes such as aromatic nucleophilic substitution. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzenes, including 1,2,3-Trifluorobenzene, is characterized by specific geometrical parameters. For instance, in 1,3,5-trifluorobenzene, geometrical parameters include bond lengths of C-C and C-F and bond angles, which are crucial in determining the overall structure and reactivity of the molecule (Ramondo et al., 1992).

Chemical Reactions and Properties

Fluorinated benzenes participate in various chemical reactions, modifying their structure and properties. The reactivity of these compounds is influenced by the presence of fluorine atoms, which can affect electron distribution and stability. For example, 1,3,5-trifluorobenzene can be used as an electrolyte additive in lithium-ion batteries, showcasing its chemical reactivity and applicability in different fields (Wang et al., 2023).

Scientific Research Applications

1,2,3-Trifluorobenzene is a chemical compound with the molecular formula C6H3F3 . It has a molecular weight of 132.08 and its CAS Number is 1489-53-8 . It’s a liquid at room temperature with a boiling point of 94-95 °C and a density of 1.28 g/mL at 25 °C .

The compound has been used in various studies. For instance, the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer . Also, laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .

  • Molecular Beam Fourier Transform Microwave Spectrometer

    • In the field of spectroscopy , the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer .
    • This method involves the use of a spectrometer to analyze the microwave spectrum of the compound. The data obtained can provide valuable information about the molecular structure and properties of 1,2,3-Trifluorobenzene .
    • The results of this study can contribute to a better understanding of the compound’s characteristics and behavior under different conditions .
  • Laser-Induced Fluorescence Spectra

    • In the field of fluorescence spectroscopy , laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .
    • This method involves the use of a laser to induce fluorescence in the compound, and the resulting spectra are then analyzed .
    • The results of this study can provide insights into the electronic structure and dynamics of the radical cation of 1,2,3-Trifluorobenzene .
  • Crystal Structure Analysis

    • In the field of crystallography , the crystal structure of 1,2,3-Trifluorobenzene has been analyzed .
    • This method involves the use of X-ray diffraction or other techniques to determine the arrangement of atoms within a crystal .
    • The results of this study can provide valuable information about the compound’s solid-state properties, such as its packing, bonding, and intermolecular interactions .
  • Molecular Beam Fourier Transform Microwave Spectrometer

    • In the field of spectroscopy , the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer .
    • This method involves the use of a spectrometer to analyze the microwave spectrum of the compound. The data obtained can provide valuable information about the molecular structure and properties of 1,2,3-Trifluorobenzene .
    • The results of this study can contribute to a better understanding of the compound’s characteristics and behavior under different conditions .
  • Laser-Induced Fluorescence Spectra

    • In the field of fluorescence spectroscopy , laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .
    • This method involves the use of a laser to induce fluorescence in the compound, and the resulting spectra are then analyzed .
    • The results of this study can provide insights into the electronic structure and dynamics of the radical cation of 1,2,3-Trifluorobenzene .
  • Crystal Structure Analysis

    • In the field of crystallography , the crystal structure of 1,2,3-Trifluorobenzene has been analyzed .
    • This method involves the use of X-ray diffraction or other techniques to determine the arrangement of atoms within a crystal .
    • The results of this study can provide valuable information about the compound’s solid-state properties, such as its packing, bonding, and intermolecular interactions .

Safety And Hazards

1,2,3-Trifluorobenzene is a hazardous substance. It is highly flammable and can cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .

Future Directions

The future directions of 1,2,3-Trifluorobenzene research are promising . It is projected that the 1,2,3-Trifluorobenzene Market size will reach approximately USD XX.X billion by 2031 .

properties

IUPAC Name

1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKNNUJQFALRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164125
Record name Benzene, 1,2,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluorobenzene

CAS RN

1489-53-8
Record name Benzene, 1,2,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Trifluorobenzene
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Synthesis routes and methods

Procedure details

1.27 g of 3,4,5-trifluorophenol and 870 mg of triethylamine were dissolved in 10 ml of methylene chloride, and the solution was stirred at −78° C. To the solution was added dropwise 5 ml of a methylene chloride solution of 2-(2-(trans-4-(trans-4-propylcyclohexyl)cyclohexyl)ethyl)-1,3-dithianilium triflate obtained above (3.8 g), and the to solution was further stirred for one hour. 6.24 ml of Et3N.3HF was then -added, and a methylene chloride solution of bromine (6.24 g) was further added dropwise. After stirring at −70° C. for one hour, the reaction solution was allowed to gradually warm up. It was poured into 100 ml of a cold 3N sodium hydroxide solution at 0° C. and extracted with methylene chloride (30 ml×3). The organic layer was washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting yellow oily substance was isolated and purified by a silica gel column chromatography with heptane as a developing solvent to obtain 1.0 g of 1-(3-(trans-4-propylcyclohexyl)cyclohexyl)-1,1-difluoropropyleneoxy)-3,4,5-trifluorobenzene as colorless crystals. A transition point thereof is shown below.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.24 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
2-(2-(trans-4-(trans-4-propylcyclohexyl)cyclohexyl)ethyl)-1,3-dithianilium triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3-Trifluorobenzene
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1,2,3-Trifluorobenzene
Reactant of Route 4
1,2,3-Trifluorobenzene
Reactant of Route 5
1,2,3-Trifluorobenzene
Reactant of Route 6
1,2,3-Trifluorobenzene

Citations

For This Compound
411
Citations
MT Kirchner, D Blaeser, R Boese, TS Thakur… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C6H3F3, weak electrostatic and dispersive forces between C(δ+)—F(δ−) and H(δ+)—C(δ−) groups are at the borderline of the hydrogen-bond phenomenon and …
Number of citations: 8 scripts.iucr.org
MM Barlukova, IV Beregovaya… - The Journal of …, 2005 - ACS Publications
Ab initio UMP2, RMP2, DFT/UB3LYP, and CBS-QB3 calculations have shown that the adiabatic potential energy surface (PES) of the 1,2,3-trifluorobenzene radical anion is a …
Number of citations: 32 pubs.acs.org
MM V'yushkova, IV Beregovaya, VP Vysotskii… - Doklady Physical …, 2005 - Springer
The constants of HFC to 19F nuclei aF for the stationary structures of TFB (Table 2) slightly depend on the basis set and point to a considerable redistribution of unpaired electron …
Number of citations: 1 link.springer.com
VE Bondybey, JH English, TA Miller… - Journal of Molecular …, 1980 - Elsevier
Laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene have determined the origin of the electronic transition and the lifetime of the excited state in both the …
Number of citations: 11 www.sciencedirect.com
X Shi, S Mao, JF Soulé, H Doucet - The Journal of Organic …, 2018 - ACS Publications
The higher reactivity of the C4-H bond as compared to the C5-H bond of 1,2,3-trifluorobenzene in palladium-catalyzed direct arylation allows the selective synthesis of 4-aryl-1,2,3-…
Number of citations: 7 pubs.acs.org
M Onda, H Mukaida, H Akiba, M Mori… - Journal of Molecular …, 1995 - Elsevier
The microwave spectrum of 1,2,3-trifluorobenzene was studied in the frequency region between 5 and 13 GHz using a molecular beam Fourier transform microwave spectrometer. The …
Number of citations: 10 www.sciencedirect.com
U Wolschendorf, U Kretschmer… - … für Naturforschung A, 1996 - degruyter.com
The results of a molecular beam microwave Fourier transform study of 1,2,3-trifluorobenzene and its monosubstituted 13 C-isotopomers, all observed in natural abundance, are …
Number of citations: 10 www.degruyter.com
JA Cramer, FS Rowland - Journal of the American Chemical …, 1974 - ACS Publications
Thermal fluorine-18 atoms have been reacted in the gas phase with benzene, fluorobenzene, m-difluoro-benzene, and trifluoromethylbenzene. The 18F atoms were formed at high …
Number of citations: 21 pubs.acs.org
VE Bondybey, JH English, TA Miller - Journal of Molecular Spectroscopy, 1981 - Elsevier
FIG. 1. Laser-induced fluorescence of oF $ in solid Ne. The top trace gives the 11, the bottom trace the I, polarized component of the emission. temperature, and in general very complex …
Number of citations: 4 www.sciencedirect.com
C Heiss, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
In a case study, 1,2,3‐trifluorobenzene was functionalized at each of the two vacant positions (producing the benzoic acids 1 and 2) and, in addition, bromine was introduced into all …

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